L-Alanyl-L-Glutamine

描述

Alanyl Glutamine is under investigation in clinical trial NCT00338221 (Clinical Trial of Alanyl-Glutamine or Glycine in Children With Persistent Diarrhea or Malnutrition).

l-Alanyl-l-glutamine has been reported in Arabidopsis thaliana with data available.

Alanylglutamine is a nutritional supplement containing a stable, water-soluble dipeptide comprised of the amino acids L-glutamine and L-alanine, with potential protective and absorption enhancing activities. Upon oral or enteral administration, alanylglutamine works locally in the gastrointestinal (GI) tract to both protect the integrity of the intestinal mucosa and maintain intestinal barrier functions. This reduces bacterial translocation, the risk of infection, infection-induced inflammatory damage and infection-associated symptoms, such as diarrhea, dehydration, malabsorption and electrolyte imbalances. Alanylglutamine also increases absorption of other chemicals, enhances epithelial repair, and inhibits apoptosis due to cellular damage, and stimulates cellular proliferation. Altogether, this improves absorption of nutrients, decreases weight loss, reduces diarrhea, decreases the risk of GI-associated infections and improves recovery. Upon absorption, alanylglutamine may also help inhibit muscle protein catabolism.

ALANYL GLUTAMINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

RN refers to (L-Glu)-isomer; dipeptiven is for parenteral use

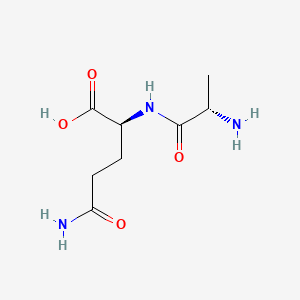

Structure

3D Structure

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192658 | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; Weak savoury aroma | |

| Record name | Alanylglutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39537-23-0 | |

| Record name | L-Alanyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39537-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039537230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanyl glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine, L-alanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYL GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JDO2770Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Alanyl-L-Glutamine: A Technical Guide to its Mechanism of Action in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-glutamine, a stabilized dipeptide of L-alanine and L-glutamine, has emerged as a critical supplement in modern cell culture, offering significant advantages over the traditionally used free L-glutamine. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound at the cellular level. It details its superior stability, uptake, and metabolic pathways, and elucidates its profound impact on key cellular processes including proliferation, apoptosis, and cellular metabolism. Furthermore, this guide delves into its role in mitigating oxidative stress and enhancing recombinant protein production, particularly in the context of biopharmaceutical manufacturing. Detailed experimental protocols for assessing the effects of this compound are provided, alongside comprehensive tables of quantitative data for easy comparison. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its cellular functions.

Introduction: The Challenge with L-Glutamine and the Dipeptide Solution

L-glutamine is an essential amino acid for the in vitro culture of mammalian cells, playing a pivotal role in energy metabolism, nucleotide synthesis, and protein synthesis.[1] However, L-glutamine is notoriously unstable in aqueous solutions, such as cell culture media, where it spontaneously degrades into pyroglutamate and ammonia.[1] The accumulation of ammonia is toxic to cells, negatively impacting cell growth, viability, and protein production.[1][2]

To overcome these limitations, the chemically stable dipeptide this compound was developed.[3] This dipeptide is highly soluble and heat-stable, allowing for sterile filtration and long-term storage without significant degradation.[4][5] In cell culture, it serves as a reliable and efficient source of L-glutamine, leading to reduced ammonia accumulation, enhanced cell viability, and improved productivity.[2][6]

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its efficient delivery of L-glutamine to the intracellular environment while avoiding the pitfalls of free L-glutamine supplementation.

Cellular Uptake and Metabolism

This compound is transported into the cell via peptide transporters.[4] Once inside the cytoplasm, it is rapidly hydrolyzed by intracellular peptidases, releasing free L-glutamine and L-alanine.[4][6] This controlled, intracellular release of L-glutamine ensures a sustained supply for cellular metabolism without the rapid, extracellular degradation and subsequent ammonia buildup associated with free L-glutamine.[2][4]

Caption: Cellular uptake and metabolism of this compound.

Impact on Cellular Proliferation and Viability

By providing a stable source of L-glutamine and reducing the accumulation of cytotoxic ammonia, this compound significantly enhances cell proliferation and viability. This is particularly evident in high-density cultures and long-term cultivations where ammonia levels can become a limiting factor.

Reduction of Apoptosis

Ammonia is a known inducer of apoptosis in cultured cells. The use of this compound leads to a significant reduction in ammonia levels, which in turn, decreases the apoptotic rate in cell cultures.[3][7] This contributes to a higher viable cell density and prolonged culture duration.[2]

Modulation of Cellular Signaling Pathways

L-glutamine is a critical signaling molecule that influences various cellular pathways, most notably the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. By ensuring a steady intracellular supply of L-glutamine, this compound supports the sustained activation of the mTOR pathway, thereby promoting cell growth and protein synthesis.

Caption: this compound and the mTOR signaling pathway.

Attenuation of Oxidative Stress

L-glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. A consistent supply of L-glutamine from the hydrolysis of this compound supports robust GSH synthesis, thereby enhancing the cell's antioxidant capacity and protecting it from oxidative stress.

Data Presentation: Quantitative Comparison

The substitution of L-glutamine with this compound leads to quantifiable improvements in various cell culture parameters. The following tables summarize these benefits.

Table 1: Comparative Performance in CHO Cell Culture [2][6]

| Parameter | Standard L-Glutamine | This compound | Percentage Improvement |

| Peak Viable Cell Density (x10⁶ cells/mL) | 15.2 | 18.5 | +21.7% |

| Final Monoclonal Antibody Titer (g/L) | 3.8 | 5.1 | +34.2% |

| Peak Ammonia Concentration (mM) | 8.9 | 4.2 | -52.8% |

| Culture Longevity (Days) | 14 | 18 | +28.6% |

| Specific Productivity (pcd) | 25 | 30 | +20.0% |

Table 2: Impact on Hybridoma Cell Culture [6]

| Parameter | Standard L-Glutamine | This compound | Percentage Improvement |

| Maximum Cell Concentration (x10⁶ cells/mL) | 1.5 | 2.0 | +33% |

| Antibody Production (relative units) | 100 | 150 | +50% |

| Culture Longevity (days) | 5 | 7 | +40% |

Experimental Protocols

To assess the impact of this compound in a cell culture system, a series of key experiments can be performed.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cell metabolic activity as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in their respective culture media (one with standard L-glutamine and another with this compound).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired experimental duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells in cultures supplemented with this compound versus L-glutamine.

Methodology:

-

Cell Harvesting: Harvest cells from culture and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for mTOR Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology:

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound serves as a superior alternative to L-glutamine in cell culture media, providing enhanced stability and reducing the accumulation of cytotoxic ammonia.[2][6] Its mechanism of action, centered on efficient intracellular delivery of L-glutamine, leads to significant improvements in cell growth, viability, and productivity. For researchers, scientists, and drug development professionals, the use of this compound is a critical step in optimizing cell culture processes, ensuring more robust and reproducible results, and ultimately, enhancing the yield and quality of biopharmaceutical products.[3][8]

References

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. toku-e.com [toku-e.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

L-Alanyl-L-Glutamine Dipeptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-Glutamine, a dipeptide composed of the amino acids L-alanine and L-glutamine, has emerged as a critical component in various biomedical and research applications, primarily due to its enhanced stability and solubility over L-glutamine. This technical guide provides an in-depth overview of the core biochemical properties of this compound, including its physicochemical characteristics, metabolism, and diverse physiological effects. Detailed experimental protocols and a summary of quantitative data are presented to facilitate its application in research and development. Furthermore, key signaling pathways modulated by this dipeptide are visualized to elucidate its mechanisms of action at the cellular level.

Physicochemical Properties

This compound exhibits significantly improved physicochemical properties compared to its parent amino acid, L-glutamine, which is prone to degradation into pyroglutamate and ammonia in aqueous solutions.[1][2] This inherent instability of L-glutamine can lead to cytotoxicity and variability in experimental and clinical settings.[2]

Solubility

This compound is highly soluble in water, a critical attribute for its use in parenteral nutrition and as a cell culture supplement.[3][4] Its solubility is markedly greater than that of L-glutamine, allowing for the preparation of more concentrated stock solutions.[5]

| Solvent | Solubility of this compound | Reference |

| Water | ≥56.6 mg/mL[6], Approximately 586 g/L at room temperature[5] | [5][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 2 mg/mL | [7] |

| Ethanol | Approximately 20 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [7] |

| Dimethylformamide (DMF) | Approximately 30 mg/mL | [7][8] |

Stability

The dipeptide nature of this compound confers exceptional stability in aqueous solutions, even under heat sterilization.[3][4] This stability prevents the spontaneous degradation and subsequent release of ammonia, a cytotoxic byproduct of L-glutamine breakdown.[8][9]

| Parameter | Value | Conditions | Reference |

| Maximum Stability | pH ~6.0 | Aqueous solution | [10] |

| Shelf-life (t90%) | 5.3 years | pH 6.0, 25°C | [10] |

| Shelf-life (t90%) | 7.1 months | pH 6.0, 40°C | [10] |

| Activation Energy | 27.1 kcal/mol | pH 6.0 | [10] |

| Half-life in plasma (ICU patients) | 0.26 hours (range: 0.15-0.63 h) | Intravenous infusion | [11] |

Metabolism and Bioavailability

Upon administration, this compound is not degraded in the stomach and is absorbed intact in the small intestine.[12] In the bloodstream, it is hydrolyzed by peptidases into its constituent amino acids, L-alanine and L-glutamine, which then become available for various metabolic processes.[12] This mechanism of delivery enhances the bioavailability of glutamine compared to the ingestion of free L-glutamine.[13][14]

A study in ICU patients who received a continuous intravenous infusion of this compound (0.5 g/kg/day) showed that a steady-state plasma concentration of the dipeptide was reached during the infusion period.[11] The pre-infusion concentrations of alanine, glutamine, and glutamate were reached within 8 hours after the end of the infusion, indicating no accumulation.[11] The volume of distribution was found to be larger than the extracellular water volume, suggesting rapid hydrolysis of the dipeptide.[11]

Physiological Effects

The administration of this compound has been shown to exert a multitude of beneficial physiological effects, largely attributable to the sustained delivery of L-glutamine and L-alanine.

Intestinal Barrier Function

This compound plays a crucial role in maintaining the integrity of the intestinal mucosa and enhancing gut barrier function.[4][6][15][16] It serves as a primary fuel source for enterocytes, promoting their proliferation and repair.[17] Supplementation with this compound has been demonstrated to reduce intestinal permeability and bacterial translocation, particularly in models of stress, such as strenuous exercise and chemotherapy.[15][16]

Immune Modulation

L-glutamine is a vital nutrient for rapidly dividing immune cells, and its sustained availability through this compound supplementation can modulate the immune response.[18] In vitro studies have shown that this compound enhances T-lymphocyte proliferation in a dose-dependent manner, with maximal effects observed at a concentration of 2 mmol/L.[3][18] This effect is partly attributed to increased cytokine production.[18] However, at higher concentrations (20 mmol/L), it has been shown to suppress the activity of natural killer and cytotoxic T-cells.[3][18] Studies in humans have shown that glutamine can reduce the production of pro-inflammatory cytokines like IL-6 and IL-8 by the intestinal mucosa.[19]

Cellular Stress Response

This compound has been shown to modulate the cellular stress response, notably through the induction of heat shock proteins (HSPs).[20][21] Specifically, supplementation has been linked to increased expression of HSP70, which plays a protective role against cellular damage and inflammation.[20][21][22]

Application in Cell Culture

The superior stability of this compound makes it an ideal substitute for L-glutamine in cell culture media.[1][8] Its use minimizes the accumulation of cytotoxic ammonia, leading to improved cell viability, growth, and productivity, particularly in long-term cultures and in the production of monoclonal antibodies.[8][9]

Experimental Protocols

Preparation of this compound Stock Solution

-

Weighing and Dissolution: Accurately weigh the desired amount of this compound powder. Dissolve in sterile, deionized water. The solubility in water is at least 56.6 mg/mL.[6]

-

Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile container.

-

Aliquoting and Storage: Aliquot the sterile solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability.[2][23][24][25]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in their standard culture medium.[2]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare culture media supplemented with varying concentrations of this compound (e.g., 1-10 mM).[6] A control group with standard L-glutamine and a negative control with no glutamine source should be included. Replace the existing medium with the treatment media.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

-

MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[2]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

Assessment of Intestinal Permeability using Lactulose/Mannitol Assay

This in vivo protocol is based on studies assessing gut barrier function.[15][17][26][27][28]

-

Animal Preparation: Acclimate animals to the experimental conditions. For studies involving exercise or other stressors, ensure appropriate protocols are followed.

-

Supplementation: Administer this compound orally or via gavage at the desired dose (e.g., 1.5 g/kg body weight).[15] A control group should receive a placebo (e.g., water or glycine).[26]

-

Sugar Probe Administration: Following the supplementation period and any experimental challenge (e.g., exhaustive exercise), administer a solution containing lactulose and mannitol (or another monosaccharide probe like rhamnose) orally.[28]

-

Urine or Blood Collection: Collect urine over a specified period (e.g., 24 hours) or blood at a specific time point (e.g., 60 minutes post-probe ingestion).[17][28]

-

Sample Analysis: Analyze the concentration of lactulose and mannitol in the collected urine or serum samples using high-performance liquid chromatography (HPLC).[26][28]

-

Data Interpretation: The ratio of lactulose to mannitol (L:M) is calculated. An increased L:M ratio indicates increased paracellular permeability and compromised intestinal barrier function.[27]

Signaling Pathways

This compound, through the provision of L-glutamine and L-alanine, influences key cellular signaling pathways that regulate cell growth, proliferation, and stress response.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. L-glutamine is a known activator of the mTOR signaling pathway.[29][30][31] this compound has been shown to activate mTOR signaling in intestinal enteroids and in the liver and skeletal muscle of piglets, leading to increased protein synthesis.[1][29] This activation involves the phosphorylation of downstream targets such as p70S6K and 4E-BP1.[1][29]

References

- 1. Alanyl-glutamine supplementation regulates mTOR and ubiquitin proteasome proteolysis signaling pathways in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aminoallyl-utp.com [aminoallyl-utp.com]

- 5. Alanyl-glutamine - Wikipedia [en.wikipedia.org]

- 6. aminoallyl-utp.com [aminoallyl-utp.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. toku-e.com [toku-e.com]

- 9. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation kinetics of this compound and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elimination kinetics of this compound in ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Effects of alanyl-glutamine on gut barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intervention and Mechanisms of Alanyl-glutamine for Inflammation, Nutrition, and Enteropathy: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of this compound in the immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of glutamine on cytokine production by human gut in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Alanyl-glutamine and glutamine plus alanine supplements improve skeletal redox status in trained rats: involvement of heat shock protein pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prophylactic inhalation of this compound enhances heat shock protein 72 and attenuates endotoxin-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glutamine induces heat-shock protein and protects against Escherichia coli lipopolysaccharide-induced vascular hyporeactivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. broadpharm.com [broadpharm.com]

- 26. Improvement of intestinal permeability with alanyl-glutamine in HIV patients: a randomized, double blinded, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Alanyl-glutamine protects the intestinal barrier function in trained rats against the impact of acute exhaustive exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Glutamine supplementation reduces markers of intestinal permeability during running in the heat in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 30. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

L-Alanyl-L-Glutamine Stability in Aqueous Solution: A Technical Guide to Degradation Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-glutamine, a dipeptide of L-alanine and L-glutamine, is a critical component in parenteral nutrition and cell culture media due to its enhanced stability and solubility compared to L-glutamine alone.[1] This technical guide provides an in-depth analysis of the stability of this compound in aqueous solutions, focusing on its degradation kinetics, influencing factors, and the analytical methodologies for its assessment. Understanding these parameters is paramount for ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations and cell culture supplements containing this dipeptide. This document summarizes key quantitative data, details experimental protocols, and visualizes degradation pathways and analytical workflows.

Introduction

L-glutamine is an essential amino acid for numerous physiological processes, including nitrogen transport, immune function, and intestinal health.[2] However, its utility in aqueous formulations is limited by its poor stability, as it readily degrades into pyroglutamic acid and ammonia, the latter of which can be toxic to cells.[1][3] this compound was developed as a stable and highly soluble precursor to L-glutamine, overcoming these limitations.[1][4] Upon administration or in cell culture, the dipeptide is enzymatically cleaved, releasing L-alanine and L-glutamine.[3] A thorough understanding of its degradation kinetics under various conditions is crucial for formulation development, storage, and clinical application.

Degradation Kinetics and Pathways

The degradation of this compound in aqueous solution follows pseudo-first-order kinetics.[5] The primary degradation routes involve the cleavage of the peptide bond and the deamination of the amide group in the glutamine residue.[5]

Factors Influencing Stability

Several factors significantly impact the stability of this compound in aqueous solutions:

-

pH: The pH of the solution is a critical determinant of stability. Maximum stability is observed at a pH of approximately 6.0.[5] The degradation is subject to specific acid-base catalysis.[5]

-

Temperature: As with most chemical reactions, temperature plays a significant role in the degradation rate. Higher temperatures accelerate the degradation process. The activation energy for this compound degradation at pH 6.0 has been determined to be 27.1 kcal/mol.[5]

-

N-terminal Amino Acid Residue: The type of amino acid linked to the N-terminus of glutamine influences the stability of the dipeptide. The degradation rate constants decrease in the order: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln.[5]

Degradation Products

Forced degradation studies have identified several impurities and degradation products of this compound, including:

-

cyclo(AlaGln)

-

pyroGluAla

-

AlaGlu

-

Epimers (DL+LD)

-

AlaAlaGln

-

cyclo(AlaGlu)[1]

The formation of these products is dependent on the specific stress conditions applied (e.g., pH, temperature).

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound from various studies.

Table 1: Shelf-Life and Half-Life of this compound

| Parameter | Condition | Value | Reference |

| Shelf-Life (t90%) | pH 6.0, 25°C | 5.3 years (predicted) | [5] |

| Shelf-Life (t90%) | pH 6.0, 40°C | 7.1 months (predicted) | [5] |

| Half-Life (in vivo) | ICU Patients | 0.26 hours (range: 0.15-0.63 h) | [4] |

Table 2: Influence of N-terminal Amino Acid on Degradation Rate Constant of Glutamine Dipeptides

| Dipeptide | Relative Degradation Rate |

| Gly-Gln | Fastest |

| Ala-Gln | ↓ |

| Leu-Gln | ↓ |

| Val-Gln | ↓ |

| Ile-Gln | Slowest |

Data derived from Arii et al., 1999.[5]

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound in aqueous solutions.

Stability-Indicating UPLC Method

A validated Ultra-Performance Liquid Chromatography (UPLC) method is essential for accurately quantifying this compound and its degradation products.

-

Instrumentation: UPLC system with a UV detector.

-

Column: Amino-bonded silica gel column, packed with octadecylsilane (2.1 mm × 100 mm, 1.7 μm).

-

Mobile Phase: A degassed mixture of 0.05 M Potassium Dihydrogen o-Phosphate and Acetonitrile (30:70 v/v), with the pH adjusted to 4.0 with o-phosphoric acid/triethylamine.

-

Flow Rate: 0.25 ml/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 0.4 µl.

-

Sample Preparation:

-

Accurately transfer 1 ml of the this compound solution (e.g., 20% w/v infusion) to a 50 ml volumetric flask.

-

Dilute to volume with HPLC-grade water.

-

Perform a further dilution to achieve a final concentration of approximately 400 ppm.

-

Filter the solution through a 0.22 µm membrane filter and degas before injection.

-

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways. These studies are crucial for developing stability-indicating analytical methods.

-

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

-

General Procedure:

-

Prepare a stock solution of this compound in purified water.

-

Expose the solution to various stress conditions as detailed below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC/UPLC method.

-

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) to the this compound solution. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[6]

-

Base Hydrolysis: Add 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to the solution. Maintain at room temperature or heat as required.[6]

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution and store at room temperature.

-

Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity.[6]

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Visualizations

Degradation Pathway of this compound

Caption: Primary degradation pathways of this compound in aqueous solution.

Experimental Workflow for Stability Testing

Caption: General workflow for conducting stability studies of this compound.

Conclusion

This compound offers a significant advantage over L-glutamine in aqueous formulations due to its superior stability. The degradation of this dipeptide is well-characterized and follows pseudo-first-order kinetics, with pH and temperature being the most influential factors. The maximum stability is achieved around pH 6.0. By employing robust, stability-indicating analytical methods such as UPLC, and conducting thorough forced degradation studies, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound containing products. The data and protocols presented in this guide serve as a comprehensive resource for the formulation and analysis of this important dipeptide.

References

- 1. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Elimination kinetics of this compound in ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation kinetics of this compound and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijlpr.com [ijlpr.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Thermal Degradation Profile of L-Alanyl-L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of L-Alanyl-L-Glutamine, a dipeptide of significant interest in pharmaceutical and biotechnological applications due to its enhanced stability compared to L-glutamine. This document synthesizes available data on its degradation in both aqueous and solid states, outlines relevant experimental protocols, and presents visual representations of degradation pathways and analytical workflows.

Introduction to this compound

This compound (Ala-Gln) is a dipeptide composed of the amino acids L-alanine and L-glutamine. It is widely used as a stabilized source of L-glutamine in cell culture media, parenteral nutrition solutions, and other biomedical applications. The primary advantage of this compound lies in its superior stability in aqueous solutions, where L-glutamine is prone to degradation into cytotoxic byproducts like ammonia. Understanding the thermal stability and degradation pathways of this compound is critical for ensuring its efficacy, safety, and shelf-life in various formulations.

Below is a diagram illustrating the chemical structure of this compound.

Thermal Degradation in Aqueous Solution

The degradation of this compound in aqueous solutions has been studied more extensively than its solid-state degradation. The primary degradation routes involve the hydrolysis of the peptide bond and the deamination of the glutamine side chain. These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

The two main degradation pathways in aqueous solution are:

-

Cleavage of the peptide bond: This results in the formation of L-alanine and L-glutamine. The released L-glutamine can then undergo further degradation.

-

Deamination of the amide group: This leads to the formation of L-alanyl-glutamic acid and ammonia.

The following diagram illustrates these degradation pathways.

Solid-State Thermal Degradation Profile

The thermal stability of this compound in its solid form is a critical parameter for storage and handling. The degradation profile can be characterized using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

It is important to note that this compound can exist in different crystalline forms, known as polymorphs, which can exhibit different thermal properties.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC data from various sources show some variability, which may be attributed to the presence of different polymorphs.

| Thermal Event | Reported Temperature (°C) | Notes |

| Melting Point | 96-98 | Reported for two different polymorphic forms. |

| Melting Point | 230-232 | This higher value may represent the melting point of a different polymorph or could be associated with decomposition. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information on thermal stability and the stoichiometry of decomposition reactions. While specific TGA curves for pure this compound are not widely published, studies on related peptides and amino acids can provide insights into its expected behavior. A significant mass loss for dipeptides typically occurs at temperatures above 200°C.

Probable Solid-State Degradation Pathways

The solid-state thermal decomposition of this compound is expected to be more complex than its degradation in solution. At elevated temperatures, the following reactions are likely to occur:

-

Intramolecular Cyclization: The glutamine residue can cyclize to form a pyroglutamyl residue, releasing ammonia.

-

Peptide Bond Cleavage: Similar to aqueous degradation, the peptide bond can break, although the mechanism will differ in the solid state.

-

Diketopiperazine Formation: Intramolecular cyclization between the N-terminus of alanine and the C-terminus of glutamine can lead to the formation of a cyclic dipeptide (a diketopiperazine).

-

Further Decomposition: At higher temperatures, the initial degradation products will further fragment into smaller molecules. The thermal degradation of glutamic acid is known to produce compounds such as succinimide, pyrrole, and 2-pyrrolidone.

The following diagram outlines a plausible thermal degradation pathway for solid this compound.

Experimental Protocols

Accurate characterization of the thermal degradation profile of this compound requires standardized experimental protocols.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of solid this compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and other thermal transitions of solid this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the solid sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum) and hermetically sealed. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Rate: A linear heating rate, typically 5-10 °C/min.

-

Temperature Range: A range that encompasses the expected melting point (e.g., from ambient to 250 °C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and other thermal events. The onset temperature and the peak maximum of the melting endotherm are determined.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

-

Objective: To separate and quantify this compound and its degradation products in solution.

-

Instrumentation: An HPLC system with a suitable detector (e.g., UV or mass spectrometer).

-

Sample Preparation: Samples from stability studies are diluted with an appropriate mobile phase or buffer.

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for more specific identification and quantification.

-

-

Data Analysis: The peak areas of this compound and its degradation products are integrated and compared to calibration curves of known standards to determine their concentrations.

The following diagram illustrates a general experimental workflow for assessing the thermal stability of this compound.

Conclusion

This compound offers significant advantages over L-glutamine due to its enhanced stability. While its degradation in aqueous solutions is relatively well-characterized, a complete understanding of its solid-state thermal degradation profile requires further investigation, particularly regarding the influence of polymorphic forms and the definitive identification of degradation products at elevated temperatures. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to thoroughly characterize the thermal stability of this compound, ensuring its quality and performance in various applications.

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of L-Alanyl-L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Alanyl-L-Glutamine, a stable dipeptide of L-Alanine and L-Glutamine, has emerged as a critical supplement in cell culture and therapeutic nutrition, circumventing the instability of free L-Glutamine. This guide provides a comprehensive overview of the cellular uptake, intracellular hydrolysis, and subsequent metabolic fate of this compound. It details the experimental protocols for quantifying its uptake and metabolism, and explores its influence on key cellular signaling pathways, namely mTOR and SIRT1/HUR. Quantitative data are presented in structured tables for comparative analysis, and complex biological processes are visualized through diagrams generated using the DOT language for Graphviz. This document is intended to be a core resource for researchers and professionals in the fields of cell biology, biotechnology, and drug development.

Introduction

L-Glutamine is an essential amino acid for the in vitro culture of mammalian cells, playing a pivotal role in energy metabolism, nucleotide biosynthesis, and protein synthesis.[1] However, its poor stability in aqueous solutions leads to spontaneous degradation into cytotoxic byproducts such as ammonia.[1] this compound (Ala-Gln) offers a stable and highly soluble alternative, gradually releasing L-Alanine and L-Glutamine upon cellular uptake and subsequent hydrolysis.[2][3] This controlled release mechanism not only provides a sustained source of these crucial amino acids but also mitigates the detrimental effects of ammonia accumulation in long-term cell cultures.[4] Understanding the kinetics and mechanisms of Ala-Gln uptake and metabolism is paramount for optimizing cell culture processes and for its application in clinical nutrition.

Cellular Uptake and Metabolism

The cellular processing of this compound is a multi-step process involving transport across the cell membrane, intracellular hydrolysis, and the integration of its constituent amino acids into cellular metabolic pathways.

Transport Across the Cell Membrane

This compound is transported into the cell as an intact dipeptide.[3] This transport is mediated by peptide transporters, such as PepT1 and PepT2, which are expressed in various cell types.[5] The uptake of dipeptides is generally faster and more efficient than that of free amino acids, as it utilizes a distinct and high-affinity transport system.[6]

Intracellular Hydrolysis and Metabolism

Once inside the cell, this compound is rapidly hydrolyzed by intracellular peptidases into L-Alanine and L-Glutamine.[3] These amino acids then enter their respective metabolic pathways. L-Glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle, and serves as a nitrogen donor for nucleotide and amino acid synthesis.[7] L-Alanine is a major gluconeogenic precursor and is involved in the glucose-alanine cycle for nitrogen transport.

A simplified workflow for the cellular uptake and metabolism of this compound is depicted below.

References

- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The role of this compound in the immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Alanyl-L-Glutamine in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Alanyl-L-Glutamine, a stabilized dipeptide of L-Alanine and L-Glutamine, is emerging as a critical component in cellular metabolism, offering significant advantages over free L-Glutamine in research and therapeutic applications. Its superior stability in aqueous solutions prevents the generation of cytotoxic ammonia, ensuring a consistent and reliable supply of glutamine for cellular processes. This technical guide provides an in-depth analysis of the role of this compound in cellular energy metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. Evidence suggests that this compound supplementation not only enhances cell proliferation and viability but also actively participates in energy homeostasis by bolstering ATP reserves and maintaining the integrity of the Tricarboxylic Acid (TCA) cycle.

Introduction: The Advantage of a Stabilized Dipeptide

L-Glutamine is the most abundant amino acid in the bloodstream and serves as a primary respiratory fuel for rapidly dividing cells, including immune cells and enterocytes.[1] However, its utility in cell culture media and parenteral nutrition is hampered by its inherent instability, leading to degradation into pyroglutamate and ammonia, the latter being toxic to cells. This compound circumvents this limitation by providing a stable, soluble, and readily bioavailable source of both L-Glutamine and L-Alanine.[2] Upon cellular uptake, intracellular peptidases efficiently hydrolyze the dipeptide, releasing the individual amino acids to participate in metabolic pathways.

Uptake and Metabolism of this compound

This compound is transported into the cell via peptide transporters. Once inside, it is cleaved into L-Alanine and L-Glutamine.

-

L-Glutamine is a versatile molecule that participates in numerous metabolic processes. It is a precursor for the synthesis of nucleotides, proteins, and other amino acids.[3] Crucially for energy metabolism, glutamine is a key anaplerotic substrate, replenishing the TCA cycle with intermediates necessary for ATP production.[3]

-

L-Alanine also contributes to energy metabolism. It can be converted to pyruvate, a central molecule that can enter the TCA cycle or be used for gluconeogenesis.[4]

Cellular uptake and hydrolysis of this compound.

Impact on Cellular Energy Metabolism: Quantitative Insights

Recent metabolomic studies have provided quantitative evidence for the significant role of this compound in bolstering cellular energy reserves. An NMR-based metabolomic analysis of C2C12 myoblasts subjected to energy deprivation demonstrated that this compound supplementation leads to notable increases in key energy-related metabolites compared to cells supplemented with free L-Glutamine or L-Alanine alone.[5][6]

Table 1: Fold Change of Energy-Related Metabolites in C2C12 Myoblasts Supplemented with this compound under Energy Deprivation

| Metabolite | Fold Change (this compound vs. No Supplementation) | Metabolic Function |

| Phosphocreatine (PCr) | 2.33 | High-energy phosphate buffer for rapid ATP regeneration |

| NAD+ | Increased | Key coenzyme in redox reactions and energy metabolism |

| ATP/ADP/AMP (AXP) | Increased | Central molecules in cellular energy transfer |

Data extracted from NMR-based metabolomic analysis of C2C12 myoblasts.[5]

Furthermore, the study revealed that this compound supplementation helps maintain the pool of TCA cycle intermediates, a process known as anaplerosis, which is crucial for sustained energy production.

Table 2: Fold Change of TCA Cycle Intermediates in C2C12 Myoblasts Supplemented with this compound vs. L-Glutamine under Energy Deprivation

| Metabolite | Fold Change (this compound vs. L-Glutamine) | Role in TCA Cycle |

| Glutamate | 3.85 | Precursor to α-ketoglutarate |

| Aspartate | 2.27 | Can be converted to oxaloacetate |

Data extracted from NMR-based metabolomic analysis of C2C12 myoblasts.[5]

These findings strongly suggest that this compound is more effective than its individual components in supporting cellular energy homeostasis under metabolic stress.

Anaplerotic role of this compound in the TCA cycle.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments to assess the impact of this compound on cellular energy metabolism.

Measurement of Cellular ATP Levels

Objective: To quantify the effect of this compound supplementation on intracellular ATP concentrations.

Methodology: A luciferase-based bioluminescence assay is recommended for its high sensitivity and specificity.

-

Cell Culture: Plate cells at a desired density in a white, opaque 96-well plate suitable for luminescence readings. Culture cells in their standard growth medium.

-

Treatment: Replace the culture medium with a medium containing either L-Glutamine or this compound at various concentrations. Include a control group with no glutamine source. Incubate for the desired treatment period.

-

ATP Measurement:

-

Equilibrate the plate and reagents to room temperature.

-

Use a commercial ATP luminescence assay kit following the manufacturer's instructions.

-

Briefly, add the ATP releasing reagent to each well to lyse the cells and release ATP.

-

Add the luciferase/luciferin substrate solution.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in each sample. Normalize the ATP levels to the cell number or protein concentration.

Analysis of Glycolysis and Mitochondrial Respiration (Seahorse XF Analyzer)

Objective: To determine the effects of this compound on the two major energy-producing pathways: glycolysis and mitochondrial respiration.

Methodology: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium Preparation: On the day of the assay, replace the growth medium with a bicarbonate-free XF base medium supplemented with either L-Glutamine or this compound. Incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Assay Execution (Mito Stress Test):

-

Measure the basal OCR and ECAR.

-

Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

-

Assay Execution (Glycolysis Stress Test):

-

Measure the basal ECAR in a glucose-free medium.

-

Sequentially inject glucose, oligomycin, and 2-deoxyglucose (a glycolysis inhibitor).

-

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration (e.g., basal respiration, ATP-linked respiration, maximal respiration) and glycolysis (e.g., glycolysis, glycolytic capacity, glycolytic reserve).

Workflow for Seahorse XF metabolic analysis.

TCA Cycle Metabolite Analysis using Stable Isotope Tracing

Objective: To trace the metabolic fate of the glutamine moiety from this compound into the TCA cycle.

Methodology: This protocol utilizes L-Alanyl-[¹³C₅]-L-Glutamine, where the glutamine part is uniformly labeled with ¹³C. The incorporation of these heavy isotopes into downstream metabolites is measured by mass spectrometry.

-

Cell Culture and Labeling: Culture cells to a logarithmic growth phase. Replace the standard medium with a medium containing L-Alanyl-[¹³C₅]-L-Glutamine. A parallel culture with unlabeled this compound serves as a control. Incubate for a time course to allow for isotopic steady-state labeling.

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold saline.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a method to separate and detect the TCA cycle intermediates (e.g., citrate, α-ketoglutarate, succinate, fumarate, malate, aspartate).

-

-

Data Analysis: Determine the mass isotopologue distribution for each TCA cycle intermediate. This will reveal the extent to which the carbon backbone of glutamine has been incorporated into these metabolites, providing insights into the anaplerotic flux.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant role of this compound in supporting cellular energy metabolism, particularly under conditions of metabolic stress. Its ability to enhance ATP reserves and maintain TCA cycle integrity makes it a superior choice over free L-Glutamine for a wide range of applications, from basic cell culture research to the development of novel therapeutic strategies.

Future research should focus on elucidating the precise signaling pathways modulated by this compound that lead to these beneficial metabolic effects. Further quantitative studies employing advanced techniques such as Seahorse XF analysis and stable isotope tracing will provide a more comprehensive understanding of its impact on metabolic fluxes in various cell types and disease models. This knowledge will be instrumental in optimizing its use in biopharmaceutical production, clinical nutrition, and as a potential adjunct therapy in diseases characterized by metabolic dysregulation.

References

- 1. pure.au.dk [pure.au.dk]

- 2. researchgate.net [researchgate.net]

- 3. NMR-Based Metabolomic Analysis for the Effects of Trimethylamine N-Oxide Treatment on C2C12 Myoblasts under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-NMR-based metabolomics reveals metabolic alterations in early development of a mouse model of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-based metabolomic analysis of the effects of alanyl-glutamine supplementation on C2C12 myoblasts injured by energy deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR-based metabolomic analysis of the effects of alanyl-glutamine supplementation on C2C12 myoblasts injured by energy deprivation - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to L-Alanyl-L-Glutamine (CAS 39537-23-0)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

L-Alanyl-L-Glutamine, with the CAS number 39537-23-0, is a dipeptide composed of the amino acids L-alanine and L-glutamine. It is a highly stable and soluble form of L-glutamine, making it a superior alternative for supplementation in clinical nutrition, biopharmaceutical production, and scientific research. L-glutamine itself is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, but its instability in aqueous solutions limits its direct application. This compound addresses this limitation, serving as an efficient delivery vehicle for L-glutamine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39537-23-0 | |

| Molecular Formula | C8H15N3O4 | |

| Molecular Weight | 217.22 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility in Water | 586 g/L at room temperature | |

| Melting Point | 215 °C | |

| Specific Rotation | +9.5° to +11.0° | |

| pH (50g/L, 25℃) | 5.0 - 6.0 |

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, including chemical and enzymatic approaches. The choice of method often depends on factors such as desired purity, yield, and scalability.

Chemical Synthesis

A common chemical synthesis strategy involves the coupling of protected L-alanine and L-glutamine, followed by deprotection.

Experimental Protocol: Chemical Synthesis

-

Protection of L-Alanine: L-alanine is first protected at its amino group, for example, with a benzyloxycarbonyl (Z) group to form Z-L-alanine.

-

Activation of Z-L-Alanine: The carboxylic acid group of Z-L-alanine is activated to facilitate peptide bond formation. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride.

-

Coupling Reaction: The activated Z-L-alanine is then reacted with L-glutamine in a suitable solvent system. The pH of the reaction is carefully controlled, often in the range of 9.5-10.5, using an inorganic base.

-

Deprotection: The protecting group (e.g., Z-group) is removed from the resulting dipeptide. This is typically accomplished through catalytic hydrogenation.

-

Purification: The final product, this compound, is purified using techniques such as recrystallization from a solvent mixture like methanol and water to yield a product with high purity.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and stereospecific alternative to chemical methods.

Experimental Protocol: Enzymatic Synthesis

-

Biocatalyst: A common biocatalyst is a recombinant Escherichia coli strain overexpressing an α-amino acid ester acyltransferase.

-

Substrates: L-alanine methyl ester hydrochloride (AlaOMe) and L-glutamine (Gln) are used as the acyl donor and acyl acceptor, respectively.

-

Reaction Conditions: The synthesis is carried out in an aqueous buffer system at a controlled pH (e.g., pH 9.5) and temperature (e.g., 35°C). The ratio of the substrates is optimized to maximize the yield.

-

Product Formation: The enzyme catalyzes the formation of the peptide bond between L-alanine methyl ester and L-glutamine.

-

Purification: The this compound is then purified from the reaction mixture.

Pharmacokinetics

Following administration, this compound is rapidly hydrolyzed in the body into L-alanine and L-glutamine.

Table 2: Pharmacokinetic Parameters of this compound in ICU Patients

| Parameter | Value | Reference(s) |

| Half-life (t½) | 0.26 hours (range: 0.15-0.63 h) | |

| Distribution Volume | Larger than extracellular water volume | |

| Urinary Excretion | No detectable this compound in urine |

Biological Activities and Mechanisms of Action

This compound exerts a range of biological effects primarily through the actions of its constituent amino acids, L-glutamine and L-alanine, after its hydrolysis.

Immune Modulation

This compound has been shown to have immunostimulatory effects.

-

T-Lymphocyte Proliferation: In vitro, this compound, at concentrations of 2 mmol/L, significantly increases the proliferation of T-lymphocytes stimulated with mitogens and alloantigens. This effect is comparable to that of L-glutamine alone.

-

Cytokine Production: The immunostimulatory effects are partly attributed to enhanced production of cytokines like IL-2.

-

Natural Killer (NK) and Cytotoxic T-cell Activity: At concentrations of 0.2 and 2 mmol/L, this compound does not influence the activity of NK and cytotoxic T-cells. However, at a higher concentration of 20 mmol/L, it has a suppressive effect.

Experimental Protocol: Lymphocyte Proliferation Assay

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with fetal calf serum, antibiotics, and varying concentrations of this compound (e.g., 0, 0.2, 2, 20 mmol/L).

-

Stimulation: T-lymphocyte proliferation is stimulated by adding a mitogen such as phytohemagglutinin (PHA) or through a mixed lymphocyte reaction (MLR).

-

Proliferation Measurement: After a defined incubation period (e.g., 72 hours), cell proliferation is assessed using a standard method such as the [³H]-thymidine incorporation assay or a colorimetric assay like the MTT assay.

Gut Barrier Function and Intestinal Health

This compound plays a critical role in maintaining intestinal integrity.

-

Crypt Expansion and Proliferation: It promotes the expansion of intestinal crypts and the proliferation of intestinal epithelial cells.

-

Tight Junction Modulation: L-glutamine, released from this compound, modulates intercellular tight junctions, which can reverse experimentally induced increases in intestinal permeability.

-

Signaling Pathway: The effects on intestinal cell proliferation and survival are mediated, in part, through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.

Antioxidant and Cytoprotective Effects

This compound demonstrates significant antioxidant and cytoprotective properties.

-

Oxidative Stress Reduction: In animal models, it attenuates oxidative stress. In vitro studies show it protects neonatal enterocytes from oxidant-induced cell death.

-

Anti-inflammatory Effects: It protects against the inflammatory effects of lipopolysaccharide (LPS) in various cell types, including pancreatic β-cells and hepatocytes.

-

Anti-apoptotic Activity: this compound reduces apoptosis in various contexts, including in antibody-producing CHO cells and in response to inflammatory stimuli. This is partly due to the role of glutamine in down-regulating the intrinsic pathway of apoptosis.

Experimental Protocol: In Vitro Oxidative Stress and Apoptosis Assays

-

Cell Culture and Treatment:

-

For oxidative stress, cells (e.g., neonatal enterocytes, IPEC-1) are cultured in a glutamine-free medium and then treated with an oxidant like hydrogen peroxide (H₂O₂) in the presence or absence of varying concentrations of this compound (e.g., 0.5, 2.0, 5.0 mM).

-

For apoptosis, cells (e.g., CHO cells) are cultured with or without this compound (e.g., 50 mM) under conditions that induce apoptosis.

-

-

Measurement of Oxidative Stress:

-

Glutathione (GSH) Levels: Cellular GSH levels can be measured using a commercially available kit.

-

Reactive Oxygen Species (ROS): Intracellular ROS can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

-

Measurement of Apoptosis:

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be used to detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activity: The activity of key apoptotic enzymes like caspase-3 can be measured using colorimetric or fluorometric assays.

-

Pancreatic β-Cell Function

This compound has been shown to protect and improve the function of pancreatic β-cells.

-

Protection against Inflammation: It protects insulin-secreting BRIN-BD11 β-cells from the detrimental effects of inflammatory mediators.

-

Signaling Pathway: This protective effect is mediated, in part, through the sirtuin 1/HUR (SIRT1/HUR) signaling pathway, which helps maintain the glutamine-glutathione (GSH) axis and mitochondrial metabolism.

Clinical Studies and Applications

This compound is used in various clinical settings, primarily as a component of parenteral nutrition.

Table 3: Summary of Key Clinical Findings for this compound

| Clinical Setting | Key Findings | Dosage | Reference(s) |

| Critically Ill ICU Patients | - Improved 6-month survival in patients treated for ≥9 days. - Reduced rate of infectious complications. - Better glycemic control. | 0.3 g/kg/day | |

| Endurance Exercise | - Improved time to exhaustion during high-intensity exercise. - Enhanced fluid and electrolyte absorption. | Low dose: 300 mg/500 ml High dose: 1 g/500 ml | |

| Intestinal Epithelium Damage (in vitro) | - Improved cell proliferation and migration in IEC-6 cells treated with 5-Fluorouracil. | 10 mM | |

| Acute Liver Injury (in mice) | - Attenuated LPS/D-Gal-induced liver injury by reducing oxidative stress and inflammation. | 500 and 1500 mg/kg |

Safety and Toxicology

This compound has been shown to be safe in preclinical studies.

-

Acute Toxicity: Not acutely toxic in rats when administered by gavage at 2000 mg/kg body weight.

-

Subchronic Toxicity: In a 13-week dietary study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established as 3129 mg/kg bw/day for males and 3601 mg/kg bw/day for females.

-

Genotoxicity: No evidence of genotoxicity in the Ames assay or in an in vitro chromosome aberration study.

This in-depth technical guide provides a comprehensive overview of the scientific literature on this compound (CAS 39537-23-0). The presented data on its chemical properties, synthesis, pharmacokinetics, biological activities, and clinical applications underscore its importance as a stable and effective source of L-glutamine for researchers, scientists, and drug development professionals. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for further investigation and application of this dipeptide.

molecular structure and formula of L-Alanyl-L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract